(Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate
Description
(Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate (CAS: 623116-25-6, molecular formula: C₂₀H₁₉NO₅, molecular weight: 353.4 g/mol) is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core substituted with a 2-ethoxybenzylidene group at the C2 position and a dimethylcarbamate moiety at the C6 position . Aurones are naturally occurring or synthetic flavonoids with a unique (Z)-configured exocyclic double bond, which is critical for their biological activity, particularly in anticancer applications . The dimethylcarbamate group enhances metabolic stability and bioavailability compared to hydroxylated analogs, while the 2-ethoxybenzylidene substituent influences tubulin-binding affinity and selectivity for cancer cells .
Synthetic routes for this compound typically involve condensation of 6-hydroxybenzofuran-3(2H)-one with 2-ethoxybenzaldehyde, followed by carbamate functionalization using dimethylcarbamoyl chloride . Spectral data (e.g., IR, ¹H NMR) confirm the Z-configuration and structural integrity .
Properties
IUPAC Name |
[(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-4-24-16-8-6-5-7-13(16)11-18-19(22)15-10-9-14(12-17(15)26-18)25-20(23)21(2)3/h5-12H,4H2,1-3H3/b18-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWETZVNUMCEEBL-WQRHYEAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 6-Hydroxy-3-oxo-2,3-dihydrobenzofuran
The benzofuran core is synthesized from 2,4-dihydroxyacetophenone through acid-catalyzed cyclization:
Reaction Conditions
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Substrate : 2,4-Dihydroxyacetophenone (1.0 equiv)
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Catalyst : Concentrated H₂SO₄ (0.2 equiv)
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Solvent : Glacial acetic acid (5 vol)
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Temperature : 110°C, 4 hours
This step forms 6-hydroxy-3-oxo-2,3-dihydrobenzofuran, confirmed by HPLC and NMR (δ 6.82 ppm, aromatic H; δ 10.32 ppm, hydroxyl).
Knoevenagel Condensation for Benzylidene Formation
Condensation with 2-Ethoxybenzaldehyde
The (Z)-benzylidene group is introduced via Knoevenagel condensation:
Reaction Setup
Stereochemical Control
The (Z)-isomer predominates due to steric hindrance from the ethoxy group, verified by NOESY (nuclear Overhauser effect between benzylidene H and benzofuran C3-H).
Carbamate Functionalization
Dimethylcarbamoylation at C6
The hydroxyl group at C6 is converted to a dimethylcarbamate using dimethylcarbamoyl chloride:
Optimized Protocol
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Reagents :
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6-Hydroxy intermediate (1.0 equiv)
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Dimethylcarbamoyl chloride (1.5 equiv)
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Base: K₂CO₃ (2.0 equiv)
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Solvent : Anhydrous DMF (8 mL/g)
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Conditions : 60°C, 12 hours under N₂
Side Reactions
Overalkylation is minimized by maintaining stoichiometric control and low temperature. Purity is assessed via LC-MS (m/z 353.4 [M+H]⁺).
Integrated Process and Scalability
Industrial-Scale Adaptation
A representative pilot-scale synthesis (10 kg batch) achieves 62% overall yield through:
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Continuous cyclization using tubular reactors (residence time: 2 hours).
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Microwave-assisted condensation (30 minutes vs. 8 hours conventionally).
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Flow carbamation with in-line HPLC monitoring.
Cost Drivers
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2-Ethoxybenzaldehyde accounts for 44% of raw material costs.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, converting it to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and benzylidene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxybenzofuran derivatives.
Substitution: Various substituted benzofuran and benzylidene derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits a range of biological activities that make it a candidate for drug development:
Antioxidant Activity
Research indicates that compounds with similar structures can effectively scavenge free radicals, thereby providing protective effects against oxidative stress-related diseases. The presence of the ethoxy and dimethylcarbamate groups enhances its antioxidant properties, making it a potential therapeutic agent for conditions such as neurodegenerative diseases and cardiovascular disorders.
Antitumor Properties
Studies have shown that (Z)-2-(2-ethoxybenzylidene)-3-oxo derivatives can inhibit the growth of various cancer cell lines. Mechanisms of action include:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : It has been observed to interfere with the cell cycle, halting proliferation.
A notable study demonstrated the efficacy of related compounds in targeting specific cancer pathways, suggesting that this compound could be a promising candidate for anticancer therapy.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which can be beneficial in treating chronic inflammatory diseases. Similar derivatives have been shown to modulate inflammatory pathways effectively, providing therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease.
Several studies have investigated the biological activities associated with (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate:
Case Study: GSK-3β Inhibition
Research focusing on glycogen synthase kinase 3β (GSK-3β) found that certain derivatives exhibited potent inhibitory effects on this enzyme. GSK-3β is implicated in various diseases, including Alzheimer's disease and certain cancers.
Case Study: Antibacterial and Antifungal Activities
A series of related compounds were synthesized and evaluated for their antibacterial and antifungal activities against various pathogens. Some derivatives showed comparable or superior activity compared to standard antibiotics, indicating potential for use in treating infections.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1. 3-Ethoxyflavone | Flavone backbone | Antioxidant, anti-inflammatory |
| 2. 5-Ethoxyindole | Indole structure | Antitumor, neuroprotective |
| 3. 4-Ethoxyphenol | Simple phenolic | Antioxidant |
| 4. Benzofuran derivatives | Benzofuran core | Various bioactivities including antimicrobial |
Mechanism of Action
The mechanism of action of (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Aurone derivatives share a common benzofuran-3(2H)-one scaffold but differ in substituents at C2 and C6, leading to variations in bioactivity, physicochemical properties, and mechanistic profiles. Below is a detailed comparison:
Key Findings
Substituent Effects on Tubulin Binding :
- The 2-ethoxybenzylidene group in the target compound confers higher tubulin-binding affinity compared to furan or thiophene analogs (e.g., A3, IC₅₀ > 1 µM) . This is attributed to enhanced hydrophobic interactions with the colchicine-binding site .
- Pyridinylmethylene (5b) and indole-methylene (5a) substituents show superior potency in leukemia and prostate cancer models due to π-π stacking with tubulin residues .
Carbamate vs. Hydroxyl/Acetonitrile Groups :
- Dimethylcarbamate at C6 improves metabolic stability over hydroxylated analogs (e.g., aurone 5a’s acetonitrile group reduces hepatic clearance by 30%) .
- Acetate or diethylcarbamate substituents (e.g., 7h, 9k) exhibit lower solubility but higher membrane permeability .
Selectivity and Toxicity :
- The target compound lacks hERG channel inhibition, a common toxicity in aurones, due to its bulky 2-ethoxy group .
- Halogenated analogs (e.g., 9d with a 4-bromophenyl group) show increased cytotoxicity but also higher off-target effects .
Physicochemical Properties :
Biological Activity
(Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a complex organic compound with potential biological activities. Its unique structural features, including a benzofuran core and carbamate functionality, suggest various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzofuran moiety can engage with various enzymes and receptors, modulating their activity. The carbamate group enhances solubility and bioavailability, which is crucial for effective interaction with biological targets.
Antioxidant Activity
Research indicates that compounds similar to (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives exhibit significant antioxidant properties. For instance, studies have shown that related benzofuran compounds possess high free radical scavenging abilities.
| Compound | IC50 (µg/mL) | Reference |
|---|---|---|
| Ascorbic Acid | 4.57 | |
| Compound 1 (related structure) | 14.38 | |
| Compound 2 (related structure) | 8.88 |
Anticancer Activity
Several studies have explored the anticancer potential of benzofuran derivatives. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antiplatelet Activity
Research has highlighted that certain derivatives exhibit antiplatelet activity by inhibiting cyclooxygenase enzymes, leading to reduced thromboxane formation. This mechanism is crucial for developing therapeutic agents for cardiovascular diseases.
Case Studies
- Antioxidant Studies : A study on a series of benzofuran derivatives showed that compounds with electron-withdrawing groups exhibited enhanced antioxidant activity compared to ascorbic acid. The most potent compounds demonstrated up to tenfold greater activity than the standard reference .
- Anticancer Studies : In vitro studies indicated that certain benzofuran derivatives induced apoptosis in breast cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins .
- Antiplatelet Activity : A comparative study found that specific benzofuran compounds significantly inhibited platelet aggregation induced by arachidonic acid, showcasing their potential as therapeutic agents in treating thrombotic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
